4-Fluoro-4'-hydroxybiphenyl
Description
Contextualizing 4-Fluoro-4'-hydroxybiphenyl within Fluorinated Biphenyl (B1667301) Chemistry
This compound is a substituted biphenyl, a class of compounds that feature two connected phenyl rings. wikipedia.org Its structure is characterized by a fluorine atom at the para position of one phenyl ring and a hydroxyl group at the para position of the other. This specific arrangement of a fluorine atom and a hydroxyl group on the biphenyl scaffold places it within the specialized area of fluorinated biphenyl chemistry.
The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group significantly influences the molecule's electronic properties, reactivity, and potential applications in research. For instance, the hydroxyl group increases the compound's polarity, which can improve its solubility in polar solvents. This characteristic is particularly relevant in the study of liquid crystals, where this compound has been investigated for its mesogenic (liquid-crystal-forming) properties.
Research has also delved into the biotransformation of fluorinated biphenyls. In one study, the fungus Cunninghamella elegans, which is used as a model for mammalian xenobiotic metabolism, was shown to transform 4-fluorobiphenyl (B1198766) primarily into this compound. ucd.ie This highlights the compound's relevance in studies mimicking in vivo oxidation processes. ucd.ie
Historical Perspectives on Biphenyl Derivatives in Scientific Inquiry
The scientific journey of biphenyl derivatives dates back nearly 160 years. nih.gov Early investigations in the mid-19th century laid the groundwork for the synthesis of these compounds. researchgate.net A significant milestone was the Wurtz-Fittig reaction, which extended a method for coupling alkyl halides to include the formation of bonds between aryl halides. nih.govresearchgate.net Another pivotal moment came in 1901 with the Ullmann reaction, a copper-catalyzed method for coupling halo-arenes. nih.govarabjchem.org
Throughout the 20th century, a variety of cross-coupling reactions were developed, greatly expanding the ability of scientists to synthesize substituted biphenyls. These include:
The Bennett-Turner reaction (1914): This method utilized the homocoupling of Grignard reagents in the presence of chromium(III) chloride or cupric chloride. nih.gov
The Negishi, Kumada, Hiyama, and Stille cross-coupling reactions: These transition-metal-catalyzed reactions provided regio- and chemoselective ways to form biaryls from various organometallic and organohalide precursors. nih.gov
The Suzuki-Miyaura cross-coupling reaction: This has become one of the most effective and widely used methods for creating carbon-carbon bonds in the synthesis of biphenyls. nih.govresearchgate.net
Initially, the commercial applications of biphenyls were dominated by their use as heat transfer fluids and in the production of polychlorinated biphenyls (PCBs). wikipedia.orgarabjchem.org However, with advancements in synthetic chemistry, the focus shifted towards creating a vast array of biphenyl derivatives with diverse functionalities and potential applications in fields like medicinal chemistry, materials science, and as chiral reagents. nih.govarabjchem.org
Significance of Fluorine Substitution in Aromatic Compounds for Research
The introduction of fluorine into aromatic compounds is a key strategy in modern chemical research, significantly altering a molecule's properties. numberanalytics.com Fluorine is the most electronegative element and has a relatively small van der Waals radius, allowing it to mimic a hydrogen atom in some contexts while profoundly changing the electronic environment. mdpi.comtandfonline.com
Key effects of fluorine substitution include:
Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation. This property is often exploited in drug design to enhance a molecule's half-life. tandfonline.com For example, studies have shown that fluorination can significantly increase metabolic stability in certain compounds. mdpi.com
Modified Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, acidity (pKa), and dipole moment. mdpi.comtandfonline.comnih.gov These changes can affect how a molecule interacts with biological systems, such as its ability to cross cell membranes or bind to protein pockets. nih.gov
Enhanced Binding Affinity: The strategic placement of fluorine can lead to new, favorable interactions with biological targets, potentially increasing a compound's potency. nih.gov
The unique properties conferred by fluorine have made fluorinated aromatic compounds, including this compound, valuable subjects of study in fields ranging from materials science to medicinal chemistry. numberanalytics.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJNKJGPJVOGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323107 | |
| Record name | 4-Fluoro-4'-hydroxybiphenyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324-94-7 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 324-94-7 | |
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| Record name | 4-Fluoro-4'-hydroxybiphenyl | |
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| Record name | 4-Fluoro-4'-hydroxybiphenyl | |
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Synthetic Methodologies and Reaction Pathways for 4 Fluoro 4 Hydroxybiphenyl
Advanced Synthetic Approaches to 4-Fluoro-4'-hydroxybiphenyl and its Analogs
Modern organic synthesis provides several robust methods for the construction of the this compound scaffold. These methods are often characterized by high efficiency, selectivity, and adaptability for creating a wide range of related analogs.
The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biphenyl (B1667301) derivatives, including this compound. wikipedia.org This reaction forms a carbon-carbon single bond by coupling an organoboron species, typically a boronic acid, with an organohalide. wikipedia.org The process is catalyzed by a palladium(0) complex and requires a base. wikipedia.orgrsc.org
For the synthesis of fluorinated biphenyls, a common pathway involves the reaction of a fluorinated arylboronic acid with an aryl halide. rsc.org For instance, 4-Fluoro-4'-methoxybiphenyl, a direct precursor that can be demethylated to this compound, is commonly synthesized via the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with 4-bromoanisole. The reaction is generally performed in a solvent such as toluene (B28343) or a dioxane/water mixture with a palladium catalyst and a base like potassium phosphate (B84403) (K₃PO₄). acs.org The versatility of the Suzuki coupling allows for the synthesis of numerous monofluorinated analogues of polychlorinated biphenyls (PCBs) in good to excellent yields. nih.gov
Table 1: Example of Suzuki-Miyaura Coupling for a this compound Precursor
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Potassium Phosphate (K₃PO₄) | Toluene or Dioxane/Water | 4-Fluoro-4'-methoxybiphenyl |
Palladium catalysis is central to many modern cross-coupling reactions used to synthesize fluorinated biphenyls. The Suzuki-Miyaura reaction is a prominent example, but the choice of catalyst, ligands, and reaction conditions is critical for optimizing the synthesis. rsc.orgacs.org Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are frequently employed. rsc.orgacs.org
The efficiency of these reactions is often enhanced by the use of specific ligands. rsc.org Bulky phosphine (B1218219) ligands like SPhos and XPhos can improve catalyst performance and lead to excellent yields, even for challenging couplings. rsc.org The reactivity of the aryl halide coupling partner is also a key factor, with the order of reactivity generally being I > Br > Cl > F, based on the carbon-halogen bond dissociation energy. rsc.org This makes aryl iodides and bromides the preferred substrates for these reactions. rsc.orgnih.gov Palladium-catalyzed reactions have been successfully used to synthesize a variety of novel fluorinated biphenyl compounds. acs.org
In line with the principles of sustainable chemistry, several green approaches have been developed for the synthesis of this compound and its analogs. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Key green strategies include:
Aqueous Systems : Performing the Suzuki-Miyaura coupling in water or biphasic organic-water systems reduces the reliance on volatile and often toxic organic solvents. wikipedia.org The use of water-soluble catalysts, such as a Pd(II)/cationic bipyridyl complex, facilitates these aqueous reactions.
Heterogeneous Catalysts : To simplify catalyst recovery and reuse, palladium can be immobilized on solid supports like silica (B1680970) or magnetic nanoparticles. This allows the catalyst to be easily separated from the reaction mixture by filtration, reducing metal contamination in the final product.
Microwave Assistance : Microwave irradiation can dramatically reduce reaction times for coupling reactions, often from many hours to just a few minutes. This not only speeds up the synthesis but also reduces energy consumption compared to conventional heating methods.
Palladium-Catalyzed Reactions for Fluorinated Biphenyls
Precursor Design and Derivatization Strategies
The molecular framework of this compound can be modified to create a vast library of derivatives for specific applications. This involves the synthesis of carefully designed precursors and subsequent derivatization.
Fluorinated biphenyl carboxylic acids are important intermediates, particularly in pharmaceutical development. ucd.ienih.gov A common strategy to synthesize these compounds is through Suzuki-Miyaura coupling. For example, 4'-fluoro-biphenyl-4-carboxylic acid can be synthesized by coupling 4-fluorobenzene boronic acid with an ester of a 4-halobenzoic acid, such as ethyl 4-bromobenzoate. The resulting biphenyl ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid. ucd.ie This method has been used to create a range of fluorinated biphenyl carboxylic acids to study how fluorination affects metabolic stability. ucd.ienih.gov
Table 2: Selected Fluorinated Biphenyl Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Key Functional Groups | Synthetic Utility |
|---|---|---|---|
| 4'-Fluoro-biphenyl-4-carboxylic acid | C₁₃H₉FO₂ | -F, -COOH | Intermediate for studying metabolic stability. ucd.ienih.gov |
| 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₈F₂O₂ | -F, -F, -COOH | Building block for pharmaceuticals, potential enzyme inhibitor. |
| 4'-Fluoro-4-hydroxy-biphenyl-3-carboxylic acid | C₁₃H₉FO₃ | -F, -OH, -COOH | Used in pharmaceutical development and materials science. lookchem.com |
This compound serves as a versatile building block for creating derivatives with tailored properties for specific research fields.
In materials science, its structural properties are exploited in the development of liquid crystals. The core biphenyl structure provides the necessary rigidity for mesophase formation. Derivatives such as this compound cyclohexanecarboxylate (B1212342) have been synthesized for applications in liquid crystal displays. google.com
In medicinal chemistry, the strategic incorporation of fluorine is a common tactic to enhance the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov Microbial oxidation studies using fungi like Cunninghamella elegans can identify sites on a molecule that are prone to metabolic oxidation. ucd.ienih.gov By placing a fluorine atom at this position, as in 4'-fluoro-biphenyl-4-carboxylic acid, that metabolic pathway can be blocked, potentially increasing the drug's half-life. ucd.ienih.gov
Table 3: Examples of this compound Derivatives for Research
| Derivative Name | Key Structural Modification | Field of Research | Purpose of Derivatization |
|---|---|---|---|
| This compound cyclohexanecarboxylate | Esterification with cyclohexanecarboxylic acid | Materials Science | Development of liquid crystal compounds. google.com |
| 4-Acetyl-4'-fluoro-2-hydroxybiphenyl | Addition of acetyl and hydroxyl groups | Organic Synthesis | Novel intermediate for further chemical synthesis. prepchem.com |
| 4'-Fluoro-4-hydroxy-biphenyl-3-carboxylic acid | Addition of a carboxylic acid group | Medicinal Chemistry/Materials Science | Building block for pharmaceuticals and advanced materials. lookchem.com |
Biotransformation and Metabolic Fate of 4 Fluoro 4 Hydroxybiphenyl in Biological Systems
Microbial Biotransformation Studies of 4-Fluoro-4'-hydroxybiphenyl
The biotransformation of fluorinated compounds is a significant area of research due to the increasing number of these substances in pharmaceuticals and agrochemicals. ucd.ie The filamentous fungus Cunninghamella elegans has emerged as a valuable model for studying the metabolism of such xenobiotics, as its metabolic pathways often parallel those in mammals. researchgate.netresearchgate.net
Cunninghamella elegans as a Model for Xenobiotic Metabolism
Cunninghamella elegans is widely recognized for its ability to metabolize a diverse range of foreign compounds. researchgate.netresearchgate.net This capability is largely attributed to the presence of cytochrome P450 enzyme systems and conjugation enzymes like sulfotransferases and glycosyltransferases, which are analogous to those found in mammalian liver microsomes. ucd.ienih.gov Consequently, this fungus serves as a reliable in vitro model to predict the metabolic fate of drugs and other xenobiotics in humans. researchgate.netresearchgate.net Studies have demonstrated that C. elegans can transform biphenyl (B1667301) and its derivatives, including fluorinated ones, through hydroxylation and subsequent conjugation, mimicking phase I and phase II metabolism in mammals. ucd.iescispace.com
Identification of Hydroxylated and Conjugated Metabolites
In studies involving the biotransformation of 4-fluorobiphenyl (B1198766) by C. elegans, the principal metabolite identified is this compound. ucd.ieresearchgate.netresearchgate.net This initial hydroxylation is followed by the formation of more polar, water-soluble metabolites. ucd.ie Through techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, these have been identified as sulfate (B86663) and glucuronide conjugates of the hydroxylated parent compound. ucd.ieresearchgate.net Specifically, after enzymatic treatment with sulfatase, this compound and a dihydroxy-4-fluorobiphenyl were detected, confirming the presence of sulfated conjugates in the aqueous extracts. ucd.ieresearchgate.net Similarly, treatment with β-glucuronidase released this compound, indicating the formation of glucuronide conjugates. ucd.ie No defluorination of the aromatic ring has been observed in these transformations. ucd.ie
Table 1: Metabolites of 4-Fluorobiphenyl Identified in Cunninghamella elegans Cultures
| Metabolite Class | Specific Metabolite Identified | Analytical Method(s) |
| Phase I | This compound | GC-MS, HPLC, 19F NMR |
| Mono-hydroxylated fluorobiphenyl isomer | GC-MS | |
| Dihydroxylated 4-fluorobiphenyl | GC-MS | |
| Phase II | This compound sulfate | GC-MS after sulfatase treatment, 19F NMR |
| Dihydroxy-4-fluorobiphenyl sulfate | GC-MS after sulfatase treatment | |
| This compound glucuronide | GC-MS after β-glucuronidase treatment, 19F NMR |
Phase I and Phase II Metabolic Pathways in Fungi
The metabolism of 4-fluorobiphenyl in C. elegans follows a classic two-phase detoxification pathway. ucd.ieresearchgate.net
Phase I Metabolism: This initial phase involves the introduction or exposure of a functional group, primarily through oxidation. In the case of 4-fluorobiphenyl, cytochrome P450 monooxygenases catalyze the hydroxylation of the biphenyl structure. ucd.ienih.gov The primary site of this hydroxylation is the C-4' position, leading to the formation of this compound as the major organic-soluble product. ucd.ieresearchgate.net Other minor mono- and di-hydroxylated products are also formed. ucd.ieresearchgate.net
Phase II Metabolism: The hydroxylated metabolites produced in Phase I then undergo conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. C. elegans has been shown to form both sulfate and glucuronide conjugates with the hydroxylated fluorobiphenyls. ucd.ieresearchgate.net This is accomplished by the action of sulfotransferases and glycosyltransferases. ucd.ienih.gov
Comparative Biotransformation with Other Fluorinated Biphenyls
To understand the influence of the position and number of fluorine substituents on metabolism, comparative studies have been conducted with other fluorinated biphenyls. ucd.ieresearchgate.net
2-Fluorobiphenyl: This compound was completely metabolized by C. elegans, primarily to hydroxylated products. However, no phase II metabolites (conjugates) were detected, suggesting that the fluorine atom at the C-2 position may hinder the subsequent conjugation reactions. ucd.ie
4,4'-Difluorobiphenyl: This compound was also completely degraded, yielding both mono- and di-hydroxylated products. Unlike 2-fluorobiphenyl, a sulfate conjugate was detected, but no other types of conjugates were found. This indicates that while hydroxylation can occur on the fluorinated ring, the pattern of conjugation is altered compared to 4-fluorobiphenyl. ucd.ieresearchgate.net
2,3,4,5,6-Pentafluorobiphenyl: The presence of multiple fluorine atoms significantly reduced the extent of biotransformation, with the compound remaining largely undegraded by C. elegans. ucd.ieresearchgate.net
These comparative findings highlight that the position of the fluorine atom on the biphenyl ring plays a crucial role in directing the site of hydroxylation and influencing the subsequent conjugation steps. ucd.ie While fluorination at the C-4 and C-4' positions does not prevent metabolism, substitution at other positions or multiple substitutions can significantly impact the extent and pathway of biotransformation. ucd.ienih.gov
Table 2: Comparative Biotransformation of Fluorinated Biphenyls by Cunninghamella elegans
| Compound | Extent of Degradation | Major Metabolite Types | Phase II Conjugates Detected |
| 4-Fluorobiphenyl | High (99.7% in 5 days) | Mono- and di-hydroxylated | Sulfate and Glucuronide |
| 2-Fluorobiphenyl | High (100% in 5 days) | Hydroxylated | None detected |
| 4,4'-Difluorobiphenyl | High (100% in 5 days) | Mono- and di-hydroxylated | Sulfate only |
| 2,3,4,5,6-Pentafluorobiphenyl | Low | Largely undegraded | Not applicable |
Enzymatic Mechanisms in the Metabolism of Fluorinated Compounds
The metabolism of fluorinated compounds is governed by specific enzymatic reactions, with cytochrome P450 enzymes playing a central role in the initial oxidative steps. nih.govnih.gov
Role of Cytochrome P450 Enzymes in Aromatic Hydroxylation
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are fundamental to the metabolism of a vast array of xenobiotics, including fluorinated aromatic compounds. nih.govnih.gov These enzymes catalyze the insertion of an oxygen atom into a C-H bond, a chemically challenging reaction. nih.gov In the case of aromatic hydroxylation, the process is initiated by the highly reactive ferryl-oxo intermediate of the P450 enzyme, known as Compound I. acs.orgrsc.org
The mechanism of aromatic hydroxylation by P450 is complex and can proceed through different pathways. nih.govacs.org The initial step involves the addition of the iron-oxo species to a carbon atom of the aromatic ring, forming a tetrahedral intermediate. acs.org The character of this intermediate can be both radical and cationic. acs.orgrsc.orgkuleuven.be Subsequent rearrangement of this intermediate leads to the formation of a phenol (B47542) product, sometimes via an epoxide intermediate in what is known as the "NIH shift" mechanism. nih.govacs.org The presence and position of substituents on the aromatic ring, such as fluorine, can significantly influence the rate and selectivity of this hydroxylation process. acs.orgkuleuven.be While the carbon-fluorine bond is strong, P450 enzymes can catalyze metabolic defluorination, although this is generally a less favored pathway compared to hydroxylation at other positions. nih.govannualreviews.org The ability of fungal P450 enzymes, like those in Cunninghamella elegans, to perform these hydroxylations in a manner analogous to mammalian systems underscores their utility as models in drug metabolism studies. researchgate.netnih.gov
Sulfatase and Glucuronidase Activities in Conjugate Formation
The biotransformation of this compound in biological systems involves Phase II metabolic pathways, primarily conjugation reactions that increase water solubility and facilitate excretion. The principal conjugates formed are sulfate and β-glucuronide derivatives. researchgate.net This process is mediated by sulfotransferases and UDP-glucuronosyltransferases (UGTs), respectively. nih.govsigmaaldrich.com
Studies using the fungus Cunninghamella elegans, a model for mammalian xenobiotic metabolism, have shown that 4-fluorobiphenyl is first hydroxylated to form this compound. researchgate.netucd.ie This metabolite is then converted into corresponding sulfate and glucuronide conjugates. researchgate.netucd.ie The formation of these water-soluble products was identified through techniques such as 19F NMR and confirmed by enzymatic deconjugation. researchgate.net Treatment of aqueous extracts with sulfatase resulted in the disappearance of the signal corresponding to the sulfate conjugate and the detection of this compound, confirming the identity of the metabolite. researchgate.netucd.ie
In mammalian systems, the balance between sulfation and glucuronidation is crucial. Research on related compounds like N-hydroxy-4'-fluoro-4-acetylaminobiphenyl (N-OH-FAABP) in male rat liver demonstrates this interplay. nih.gov N-OH-FAABP is a substrate for sulfotransferases, and its primary metabolite excreted in bile is the N-O-glucuronide conjugate. nih.gov When sulfation is inhibited, there is a significant increase in the excretion of the glucuronide conjugate, indicating that these two pathways can be complementary or competitive. nih.gov It is concluded that sulfotransferase-dependent pathways are critical for the metabolic activation of such compounds. nih.gov
β-Glucuronidases and sulfatases are enzymes responsible for the hydrolysis of these conjugates. sigmaaldrich.com While conjugation is a detoxification and elimination pathway, the enzymatic hydrolysis of glucuronide and sulfate conjugates can reverse this process, potentially leading to the release of the parent compound or its active metabolites within tissues. β-Glucuronidase preparations, often derived from sources like mollusks, can also exhibit sulfatase activity, making them useful for hydrolyzing both types of conjugates in analytical studies. sigmaaldrich.com
Table 1: Enzymes in the Conjugation of this compound Metabolites
| Enzyme Family | Specific Enzyme Type | Role in Metabolism | Substrate | Product |
|---|---|---|---|---|
| Transferases | Sulfotransferases (SULTs) | Catalyzes the transfer of a sulfonate group to the hydroxyl moiety. | This compound | 4-Fluoro-4'-biphenyl sulfate |
| Transferases | UDP-Glucuronosyltransferases (UGTs) | Catalyzes the transfer of glucuronic acid to the hydroxyl moiety. | This compound | This compound glucuronide |
| Hydrolases | Sulfatases | Hydrolyzes sulfate esters, reversing the conjugation. | 4-Fluoro-4'-biphenyl sulfate | This compound |
Implications of Fluorine Incorporation on Metabolic Stability
The introduction of a fluorine atom into a molecule can significantly alter its metabolic fate, often enhancing its stability by blocking sites susceptible to oxidative metabolism. nih.gov This principle is evident in the biotransformation of fluorinated biphenyls. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, which often target carbon-hydrogen (C-H) bonds for hydroxylation.
The fluorine atom in this compound enhances its metabolic stability compared to its non-fluorinated analog, 4-hydroxybiphenyl. In drug design, this strategy is employed to improve the pharmacokinetic properties of a compound by increasing its metabolic half-life. nih.govresearchgate.net The fluorine atom acts as a "metabolic shield," preventing enzymatic oxidation at the position of substitution. researchgate.net
A compelling example of this effect was demonstrated in a study comparing the metabolism of biphenyl-4-carboxylic acid and its fluorinated analog by Cunninghamella elegans. The non-fluorinated compound was completely transformed to 4'-hydroxybiphenyl-4-carboxylic acid. nih.govucd.ie In stark contrast, the 4'-fluoro-analogue, where the fluorine atom occupies the site of hydroxylation, remained untransformed under the same conditions. nih.govucd.ieucd.ie This highlights how positioning a fluorine atom at a metabolically labile site can effectively halt the degradation process. researchgate.net
While fluorination at the site of oxidation confers stability, fluorination at other positions may have a less pronounced effect. For instance, 2'-fluoro- and 3'-fluoro-biphenyl-4-carboxylic acid were still transformed by C. elegans, although at a slower rate than the non-fluorinated parent compound. nih.gov This suggests that the position of fluorination is critical in determining the extent of metabolic stabilization. The primary mechanism of stability is the prevention of cytochrome P450-catalyzed oxidation, a key step in the metabolism of many xenobiotics. researchgate.net
Table 2: Comparative Metabolism of Biphenyl-4-carboxylic acid and its 4'-Fluoro Analogue
| Compound | Biological System | Metabolic Outcome | Implication for Stability | Reference |
|---|---|---|---|---|
| Biphenyl-4-carboxylic acid | Cunninghamella elegans | Completely transformed to 4'-hydroxybiphenyl-4-carboxylic acid. | Metabolically labile at the 4'-position. | nih.govucd.ie |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Fluorobiphenyl |
| Sulfate (conjugate) |
| β-Glucuronide (conjugate) |
| N-hydroxy-4'-fluoro-4-acetylaminobiphenyl (N-OH-FAABP) |
| N-O-glucuronide (conjugate) |
| 4-Hydroxybiphenyl |
| Biphenyl-4-carboxylic acid |
| 4'-Hydroxybiphenyl-4-carboxylic acid |
| 2'-Fluoro-biphenyl-4-carboxylic acid |
| 3'-Fluoro-biphenyl-4-carboxylic acid |
Computational and Theoretical Investigations of 4 Fluoro 4 Hydroxybiphenyl
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure and physicochemical properties of 4-Fluoro-4'-hydroxybiphenyl. These methods model the molecule's behavior based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine the molecule's optimized geometry and ground-state energy. set-science.comnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. acs.org
The optimized molecular structure serves as the foundation for calculating other critical parameters. For instance, DFT can be used to compute the dipole moment and polarizability, which are essential for understanding intermolecular interactions. The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group creates a significant dipole moment, influencing the compound's solubility and interactions with polar solvents and biological macromolecules.
| Parameter | Method/Basis Set | Typical Application |
|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-31G(d) | Determine lowest energy structure, bond lengths, and angles. set-science.com |
| Electronic Properties | DFT/B3LYP/6-31G(d) | Calculate dipole moment, polarizability, and atomic charges. set-science.com |
| Spectra Prediction | TD-DFT | Simulate UV-Vis spectra to analyze charge-transfer transitions. |
| Structural Refinement | SHELX | Refine crystallographic data to resolve hydrogen bonding. |
The Molecular Electrostatic Potential (MEP) map is a crucial tool derived from DFT calculations that visualizes the total charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. set-science.comresearchgate.net
For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) and positive electrostatic potential (colored blue).
Negative Regions : These electron-rich areas are susceptible to electrophilic attack. For this molecule, the most negative potential sites are located on the electronegative oxygen atom of the hydroxyl group and the fluorine atom. set-science.com
Positive Regions : These electron-poor areas are prone to nucleophilic attack. The most positive potential is concentrated around the hydrogen atom of the hydroxyl group. set-science.com
MEP analysis suggests that the hydroxyl and fluoro substituents are key sites for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition in biological systems. acs.orgresearchgate.net
| Atom/Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Oxygen (of -OH) | Negative | Red | Site for electrophilic attack, hydrogen bond acceptor. set-science.com |
| Fluorine | Negative | Red | Site for electrophilic attack, participates in halogen bonding. set-science.com |
| Hydrogen (of -OH) | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor. set-science.com |
| Aromatic Rings | Neutral/Slightly Negative | Green/Yellow | Participates in π-π stacking interactions. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br
HOMO : This orbital acts as the electron donor, and its energy level is associated with the molecule's nucleophilicity or electron-donating ability. youtube.com
LUMO : This orbital acts as the electron acceptor, and its energy level relates to the molecule's electrophilicity or electron-accepting ability. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity and greater potential for intramolecular charge transfer. researchgate.net In substituted biphenyls, aryl substituents have been shown to contribute significantly to the frontier orbitals. nih.gov Specifically, substitutions can lower the LUMO energy and raise the HOMO energy, thereby decreasing the energy gap and enhancing reactivity. nih.gov
| Orbital | Function | Associated Property | Implication for Reactivity |
|---|---|---|---|
| HOMO | Electron Donor | Nucleophilicity / Basicity | Determines where the molecule donates electrons. youtube.com |
| LUMO | Electron Acceptor | Electrophilicity / Acidity | Determines where the molecule accepts electrons. youtube.com |
| HOMO-LUMO Gap | Energy for Excitation | Chemical Reactivity / Stability | A smaller gap suggests higher reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling techniques, particularly docking studies, are instrumental in predicting how a ligand like this compound might bind to a biological target, such as a protein receptor or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule to form a stable complex. frontiersin.org The process involves placing the ligand into the binding site of a protein and evaluating its conformation and interaction energy. The results are ranked using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net A lower binding energy typically indicates a more stable and favorable interaction.
For this compound, docking studies can predict its potential as an inhibitor for various enzymes. For example, related hydroxybiphenyl derivatives have been studied as potential inhibitors for targets like EGFR tyrosine kinase and 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.orgssaa.ru The fluorine and hydroxyl groups are critical for these interactions, as they can form specific hydrogen bonds and halogen bonds with amino acid residues in the protein's active site. A specialized technique known as "computational fluorine scanning" can be used to specifically evaluate how replacing hydrogen with fluorine on a ligand affects its binding affinity.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |
|---|---|---|---|
| 4-Hydroxybiphenyl | -7.5 | Ser, His | Hydrogen Bond |
| This compound | -8.2 | Ser, Phe, Leu | Hydrogen Bond, Halogen Bond, Hydrophobic |
| 4-Methoxybiphenyl | -7.8 | Leu, Val | Hydrophobic |
| Biphenyl | -6.9 | Leu, Val, Phe | Hydrophobic |
Structure-Activity Relationship (SAR) by NMR is a powerful experimental technique used in fragment-based drug discovery to identify and optimize ligands for protein targets. molaid.com The method involves screening a library of small, low-molecular-weight fragments to identify those that bind weakly to the target protein, a process monitored by changes in the protein's NMR spectrum.
Once initial "hits" are identified, their binding location and orientation can be determined using advanced NMR techniques. This structural information is then used to guide the chemical linking of two or more fragments that bind to adjacent sites, resulting in a single, high-affinity ligand. A notable application of this method involved the identification of two weakly binding ligands to the enzyme stromelysin: acetohydroxamic acid and 3-(cyanomethyl)-4'-hydroxybiphenyl. molaid.comacs.org Based on NMR-derived structural data on how they bound to the enzyme, the two fragments were chemically linked to create a new molecule that was a significantly more potent inhibitor of stromelysin. molaid.com This example highlights how a scaffold related to this compound can be utilized in sophisticated drug discovery campaigns guided by NMR.
Prediction of Ligand-Receptor Binding Affinities
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical determinants of its chemical and biological properties. Computational chemistry provides powerful tools to investigate these features at an atomic level. Conformational analysis and molecular dynamics (MD) simulations are key theoretical methods used to explore the molecule's structural preferences, flexibility, and interactions.
Conformational Analysis
Steric Hindrance: Repulsion between the ortho-hydrogens on the adjacent rings favors a twisted conformation, as this increases the distance between them.
Electronic Conjugation: The π-systems of the two aromatic rings can overlap, which is maximized in a planar conformation. This delocalization of electrons lends extra stability to the planar structure.
For substituted biphenyls like this compound, the substituents (–F and –OH) can further influence the rotational barrier and the preferred dihedral angle.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the potential energy surface (PES) for the rotation around the inter-ring bond. rsc.org By systematically changing the dihedral angle and calculating the corresponding energy, a torsional potential profile can be generated. This profile reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. For example, studies on substituted biphenyls use methods like B3LYP to determine rotational energy barriers and the influence of substituents on the twist angles. tandfonline.com
Table 1: Calculated Dihedral Angles for the Structurally Related Compound 4-fluoro-4-hydroxybenzophenone in Different Solvent Phases
| Solvent Phase | Dihedral Angle (C6-C1-C14-C19) |
| Gas Phase | 51.91° |
| Benzene | 54.08° |
| CCl4 | 54.08° |
| Cyclohexane | 54.08° |
| Diethyl Ether | 54.09° |
| THF | 54.09° |
| Acetone | 54.09° |
| DMSO | 54.09° |
| Methanol | 54.09° |
| Water | 54.09° |
| Data derived from a DFT/B3LYP/6-311++G(d,p) level of theory study on 4-fluoro-4-hydroxybenzophenone, a structurally similar compound. researchgate.net |
This table demonstrates that the solvent environment can influence the molecular conformation, although the effect shown here is slight. For this compound, similar calculations would reveal its unique conformational preferences.
Molecular Dynamics Simulations
While conformational analysis using methods like DFT often focuses on static structures and energy landscapes, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe fluctuations in bond lengths, angles, and dihedral angles at finite temperatures. southampton.ac.ukresearchgate.net
For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions. The simulation would reveal:
Conformational Flexibility: How the dihedral angle between the phenyl rings fluctuates around its equilibrium position.
Solvent Interactions: The formation and dynamics of hydrogen bonds between the hydroxyl group and surrounding water molecules.
Conformational Landscape Sampling: The simulation can explore different accessible conformations and the transitions between them, providing a more complete picture than static calculations alone. mdpi.com
Advanced potential energy surfaces and force fields are crucial for the accuracy of MD simulations, capturing subtle effects like polarization and many-body interactions. southampton.ac.uk While classical MD is common, techniques like path integral molecular dynamics (PIMD) can be used to incorporate nuclear quantum effects, which can be important for systems involving hydrogen atoms. rsc.org These simulations generate trajectories that can be analyzed to calculate various structural and thermodynamic properties, offering a deeper understanding of the molecule's dynamic nature.
Applications and Advanced Research Trajectories of 4 Fluoro 4 Hydroxybiphenyl Derivatives
Medicinal Chemistry and Drug Discovery Research
The biphenyl (B1667301) structure, featuring a fluorine atom and a hydroxyl group, provides a versatile scaffold for synthetic modifications. This allows researchers to design and synthesize a wide array of derivatives with tailored pharmacological profiles.
Intermediate in Pharmaceutical Synthesis
4-Fluoro-4'-hydroxybiphenyl and its related structures are valuable intermediates in the synthesis of more complex pharmaceutical compounds. lookchem.com For example, 4'-Fluoro-4-hydroxy-biphenyl-3-carboxylic acid is utilized as a key building block in the development of various biologically active molecules. lookchem.com Its structural features can influence the potency, selectivity, and metabolic stability of the final drug product. lookchem.com Similarly, the related compound 4-Butoxy-4'-hydroxybiphenyl serves as a building block for creating more complex organic molecules through various substitution reactions. The synthesis of compounds like 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid often starts with 2-fluoro-4-hydroxybiphenyl, highlighting the role of this core structure in creating new chemical entities.
Design of Molecules with Specific Biological Activities
The this compound scaffold is instrumental in designing molecules with targeted biological activities. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the hydroxyl group can participate in crucial hydrogen bonding interactions. This allows for the creation of derivatives with a range of potential therapeutic applications, including as anti-cancer and anti-inflammatory agents. nih.gov The ability to modify the biphenyl structure enables the development of compounds that can interact with specific biological receptors and enzymes, modulating their activity to achieve a desired therapeutic effect. frontiersin.org
Development of Anti-cancer Agents and Enzyme Inhibitors
Derivatives of this compound have shown significant promise in the development of anti-cancer agents and enzyme inhibitors. nih.govvietnamjournal.ru The structural motif is found in compounds designed to target various proteins involved in cancer progression.
Allosteric inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a key strategy in developing anti-cancer drugs that can overcome resistance to traditional ATP-competitive inhibitors. vietnamjournal.rurjpbr.com Researchers have synthesized novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives that are predicted to act as allosteric inhibitors of the EGFR tyrosine kinase. vietnamjournal.rurjpbr.comnih.gov One such derivative, compound S4, demonstrated significant cytotoxicity against cancer cell lines, including HCT-116 colorectal cancer cells, with an IC50 value comparable to the established drug Erlotinib. vietnamjournal.rurjpbr.comnih.gov This compound was found to induce apoptosis in cancer cells by arresting the cell cycle in the G2/M phase. vietnamjournal.rurjpbr.comnih.gov Molecular docking studies have supported the potential of these derivatives to bind effectively to the allosteric site of EGFR. rjpbr.comnih.govresearchgate.net
Derivatives of this compound have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. nih.gov Diflunisal (B1670566), which is 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylic acid, is a known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 isoenzyme over COX-1. nih.gov The overexpression of COX-2 is common in several types of cancer, making its inhibition a valuable anti-cancer strategy. nih.gov Researchers have synthesized various derivatives of diflunisal, such as thiosemicarbazides and 1,2,4-triazole-3-thiones, and evaluated their cytotoxic effects against cancer cells. nih.gov These studies suggest that modifying the diflunisal structure can lead to potent anti-cancer agents. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases are crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov Therefore, inhibiting VEGFR signaling is a key approach in cancer therapy. While direct research on this compound derivatives as VEGFR inhibitors is less documented in the provided context, the broader class of tyrosine kinase inhibitors, which includes compounds targeting VEGFR, often features biphenyl and fluorinated motifs. nih.govgoogle.com The development of small molecule tyrosine kinase inhibitors is a major focus in oncology, and the structural features of this compound make its derivatives potential candidates for the design of new VEGFR inhibitors. nih.gov
Bcl-2-like Protein 1 Inhibition
Derivatives of this compound are being investigated for their potential as inhibitors of B-cell lymphoma 2 (Bcl-2) family proteins. drugbank.comdrugbank.comdrugbank.com These proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor development and resistance to treatment. oncotarget.comnih.gov By inhibiting anti-apoptotic Bcl-2 proteins, these compounds can trigger cancer cells to self-destruct. dana-farber.org
One such derivative, 4'-Fluoro-1,1'-biphenyl-4-carboxylic acid, has been identified as an inhibitor of Bcl-2-like protein 1. drugbank.com The development of small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins is a significant area of cancer research. nih.gov Compounds like ABT-737, a known BH3 mimetic, have demonstrated the potential of this approach by targeting Bcl-2, Bcl-xL, and Bcl-w. nih.gov The success of venetoclax, the first FDA-approved Bcl-2 inhibitor, for treating certain leukemias has further spurred research into new Bcl-2 inhibitors. nih.govdana-farber.org
Research is ongoing to develop novel Bcl-2 inhibitors with improved properties, such as oral bioavailability and selectivity. mdpi.com For instance, indole-based derivatives are being explored as dual inhibitors of Mcl-1 and Bcl-2. mdpi.com The goal is to create more effective cancer therapies by overcoming the resistance mechanisms associated with the overexpression of anti-apoptotic Bcl-2 family proteins. oncotarget.commdpi.com
Antiviral and Anti-infective Research
Derivatives of this compound have been a subject of interest in the development of new antiviral and anti-infective agents. The core biphenyl structure allows for modifications that can lead to compounds with a broad spectrum of activity against various pathogens.
One area of research has focused on the synthesis of 4-thiazolidinone (B1220212) derivatives. These compounds have shown promise as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. nih.gov For example, 2',4'-Difluoro-4-hydroxy-biphenyl-3-carboxylic acid has been used as a scaffold to create thiazolidinone derivatives with anti-HCV activity. nih.gov
Furthermore, hydrazone derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. mdpi.com Some of these compounds have demonstrated activity against various bacteria and fungi. mdpi.comresearchgate.net For example, 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid [(2,4,6-trimethylphenyl)methylene] hydrazide showed activity against Acinetobacter calcoaceticus. mdpi.com
The ribonucleoside analog 4'-fluorouridine (B8696964) (4'-FlU) has emerged as a potent inhibitor of several RNA viruses, including influenza virus, respiratory syncytial virus (RSV), and SARS-CoV-2. plos.orgnih.gov It functions by terminating the viral RNA chain during replication. plos.org Studies have demonstrated its efficacy in animal models against various influenza strains and alphaviruses like Chikungunya virus (CHIKV). plos.orgnih.gov
Analgesic and Anti-inflammatory Properties
Derivatives of this compound have been investigated for their potential analgesic and anti-inflammatory effects. The introduction of fluorine atoms into the biphenyl structure can enhance the potency and duration of action of these compounds.
A notable example is Diflunisal, which is 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid. damaspharmacy.sypharmaffiliates.com It is a salicylic (B10762653) acid derivative known for its analgesic and anti-inflammatory activities and is used to treat mild to moderate pain, osteoarthritis, and rheumatoid arthritis. pharmaffiliates.com The presence of hydrophobic groups like fluorine and the aromatic ring is believed to contribute to its enhanced efficacy compared to aspirin. damaspharmacy.sy
Another derivative, Flurbiprofen, or 2-(2-fluoro-4-biphenylyl) propionic acid, has demonstrated potent anti-inflammatory action. nih.gov Its mechanism is thought to involve the inhibition of prostaglandin (B15479496) synthesis, stabilization of cell membranes, and activation of ATPase. nih.gov
Research has also explored other sulfonamide derivatives for their pain-relieving properties. For instance, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) has shown significant analgesic and antiallodynic effects in mouse models of acute and diabetic neuropathic pain. nih.gov
Antioxidant Activity Studies
The phenolic hydroxyl group in this compound and its derivatives suggests potential for antioxidant activity. Phenolic compounds are known to act as antioxidants by scavenging free radicals, which are implicated in various diseases and aging processes.
Studies have evaluated the antioxidant capacity of phenolic compounds, including biphenyl derivatives, using assays such as DPPH radical scavenging. The results from these studies indicate that compounds like 4'-Hydroxy-biphenyl-2-carbaldehyde possess strong antioxidant potential. The ability of these molecules to donate a hydrogen atom from the phenolic hydroxyl group is key to their radical scavenging activity. mdpi.com
Computational models have also predicted the antioxidant potential of certain derivatives. For example, 4'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile has a predicted high probability of having antioxidant functional use. epa.gov The antioxidant activity of these compounds is influenced by the substitution pattern on the biphenyl rings. The presence and position of electron-donating or electron-withdrawing groups can affect the stability of the resulting phenoxyl radical. mdpi.com
Materials Science and Advanced Functional Materials
The unique physicochemical properties of this compound and its derivatives, stemming from the rigid biphenyl core and the specific substitutions, make them valuable in the field of materials science for the creation of advanced functional materials.
Development of Polymers and Optical Materials
Derivatives of this compound serve as important monomers and building blocks for the synthesis of high-performance polymers. The fluorine substituent can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. acs.org These fluorinated biphenyls are used in the development of materials for organic solar cells, dye-sensitized solar cells, and photoluminescent substances. acs.org
The synthesis of polyesters and other polymers incorporating the this compound moiety has been explored. acs.org These materials often exhibit liquid crystalline properties, which are valuable for applications requiring ordered molecular structures. The incorporation of fluorine can influence the melting points and phase transitions of these polymers. worktribe.com The Suzuki-Miyaura coupling reaction is a common method for synthesizing the necessary fluorinated biphenyl precursors. acs.org
Liquid Crystal Displays and Related Technologies
The application of this compound derivatives in liquid crystal (LC) technology is a significant area of research. The rod-like shape of the biphenyl core is conducive to the formation of liquid crystalline phases. tandfonline.comacs.org The introduction of a fluorine atom can modify the dielectric anisotropy and viscosity of the material, which are critical parameters for display applications. worktribe.com
Specifically, a lateral fluoro-substituent is often used to lower melting points and suppress unwanted smectic phases in nematic liquid crystal mixtures used in twisted nematic displays. worktribe.com Furthermore, the fluorine atom can enhance the dielectric anisotropy, leading to faster switching speeds. worktribe.com
Various derivatives, such as this compound cyclohexanecarboxylate (B1212342) and this compound benzoic acid ester derivatives, have been patented for their use in liquid crystal compositions. google.com These compounds are used either as components of LC mixtures or as precursors for more complex liquid crystal molecules. tandfonline.comxhtechgroup.com
Supramolecular Chemistry and Self-Assembly
The unique molecular architecture of this compound, featuring a polar hydroxyl group, an electronegative fluorine atom, and a rigid biphenyl core, makes it and its derivatives exemplary candidates for studies in supramolecular chemistry and self-assembly. These molecules can organize into highly ordered structures through a combination of non-covalent interactions, such as hydrogen bonding and π-π stacking. A primary area where these properties are exploited is in the field of liquid crystals.
Liquid crystals represent a state of matter with properties between those of conventional liquids and solid crystals. The capacity of rod-like molecules (mesogens) to self-assemble into phases with long-range orientational order is the foundation of liquid crystal display (LCD) technology. Derivatives of this compound are valued for their mesogenic properties. The strategic placement of the fluorine atom can significantly influence the molecule's dipole moment and polarizability, which in turn affects the dielectric anisotropy of the resulting liquid crystal material. Materials with high positive dielectric anisotropy are crucial for the fast switching speeds required in modern twisted nematic displays. worktribe.com
Research has focused on synthesizing various derivatives to optimize their liquid crystalline behavior. For instance, this compound can serve as a fundamental building block for more complex liquid crystal epoxy compounds (LCEs). These materials combine the self-assembly characteristics of liquid crystals with the robust mechanical properties of epoxy resins, opening avenues for advanced materials like responsive coatings and smart adhesives. The hydroxyl group allows for further chemical modification, enabling the attachment of various alkyl or alkoxy chains, which helps in fine-tuning the temperature range and stability of the desired liquid crystal phases (mesophases). worktribe.com The interplay between the hydrogen-bonding capability of the hydroxyl group and the steric and electronic effects of the fluorine atom is critical for stabilizing these supramolecular architectures.
Table 1: this compound Derivatives in Liquid Crystal Research
| Compound/Derivative Class | Key Structural Features | Role in Self-Assembly | Application/Research Focus |
| This compound | -OH group for H-bonding; -F atom for modifying polarity. | Basic mesogenic unit. | Precursor for liquid crystal synthesis. |
| Fluoro-substituted Cyanophenyl Benzoate Esters | Terminal cyano (-CN) group; lateral fluoro (-F) substituents. | The fluorine atom breaks up antiparallel associations, enhancing dipole moment. | High positive dielectric anisotropy dopants for fast-switching twisted nematic displays. worktribe.com |
| Biphenyl Type Liquid Crystal Epoxy (LCE) Compounds | Biphenyl core derived from this compound integrated into a polymer network. | Self-assembly into ordered phases within a crosslinked epoxy matrix. | Development of advanced materials with combined liquid crystalline and mechanical properties. |
| Alkoxy-substituted Biphenyls | Long alkyl/alkoxy chains attached to the biphenyl structure. | Chains influence molecular packing and thermal stability of mesophases. | Creation of host materials for ferroelectric liquid crystal displays. worktribe.com |
Agrochemical Research and Environmental Applications
In the agrochemical sector, fluorine-containing compounds are of significant interest, with approximately 30% of modern agrochemicals featuring at least one fluorine atom. researchgate.net The inclusion of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to increased efficacy and longevity of the active ingredient. researchgate.net this compound is recognized as a key intermediate in the synthesis of such advanced agrochemicals. cphi-online.com Its derivative, 4'-Fluoro-4-hydroxy-biphenyl-3-carboxylic acid, is also utilized as a building block for complex molecules in the agrochemical industry. lookchem.com
The environmental fate of fluorinated biphenyls is a critical area of research. Studies on the biotransformation of these compounds provide insight into their persistence and potential for bioremediation. The fungus Cunninghamella elegans, often used as a model for mammalian xenobiotic metabolism, has been shown to transform 4-fluorobiphenyl (B1198766) primarily into 4-fluoro-4′-hydroxybiphenyl. researchgate.netucd.ie This hydroxylation is a key first step in detoxification, as the resulting compound can be further metabolized into more water-soluble glucuronide and sulphate conjugates, facilitating its excretion from biological systems. ucd.ie
This biotransformation pathway highlights the environmental relevance of this compound as a metabolite of fluorinated pollutants. Furthermore, derivatives of biphenyl carboxylic acids are being investigated for environmental remediation. Their chemical structure allows them to interact with and bind to pollutants like heavy metals, suggesting potential applications in novel water purification and filtration systems. The controlled introduction of fluorine into biphenyl structures can also render them more resistant to microbial degradation, a desirable trait for designing agrochemicals with a longer metabolic half-life but one that requires careful environmental impact assessment. acs.org
Table 2: Research Findings on Environmental and Agrochemical Aspects
| Research Area | Compound Studied | Key Findings | Implications |
| Agrochemical Synthesis | This compound | Serves as a key intermediate. cphi-online.com | Used in the manufacture of fluorine-containing agrochemicals. |
| Biotransformation | 4-Fluorobiphenyl | Transformed by C. elegans into 4-fluoro-4′-hydroxybiphenyl as the main product. researchgate.netucd.ie | Understanding the metabolic pathway and environmental fate of fluorinated biphenyls. |
| Metabolite Analysis | This compound | Identified as a primary metabolite that undergoes further conjugation to sulphate and glucuronide forms. ucd.ie | Demonstrates a natural detoxification pathway for fluorinated xenobiotics. |
| Environmental Remediation | Biphenyl-4-carboxylic acid derivatives | Show effective binding with heavy metals. | Potential for developing new materials for water purification and pollutant filtration. |
| Metabolic Stability | Fluorinated Biphenyl Carboxylic Acids | Fluorination can increase the metabolic half-life by making the compound more resistant to microbial oxidation. acs.org | A strategy for designing more persistent and effective agrochemicals. |
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of 4-Fluoro-4'-hydroxybiphenyl.
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: In ¹H NMR spectra, the aromatic protons of this compound exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 4-fluoro-1,1'-biphenyl, the aromatic protons appear in the range of δ 7.100 to 7.517 ppm in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com The hydroxyl proton of this compound would be expected to appear as a distinct singlet, the position of which can be influenced by solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For a similar compound, 4-fluoro-1,1'-biphenyl, characteristic signals for the carbon atoms are observed. chemicalbook.com In this compound, the carbon attached to the fluorine atom would show a large coupling constant (J_CF), a characteristic feature in the ¹³C NMR of fluorinated compounds. acs.org The carbon atom bonded to the hydroxyl group would also have a distinct chemical shift.
¹⁹F NMR: ¹⁹F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atom. In a study on the biotransformation of 4-fluorobiphenyl (B1198766), the ¹⁹F NMR signal for this compound was observed at a chemical shift of -116.8 ppm. ucd.ie This technique is highly sensitive to the electronic environment of the fluorine atom, making it an excellent tool for identifying fluorinated compounds and their metabolites. ucd.ieresearchgate.net
Table 1: Representative NMR Data for Fluorobiphenyl Derivatives
| Nucleus | Compound | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | 4-Fluoro-1,1'-biphenyl | 7.100 - 7.517 | chemicalbook.com |
GC-MS is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. In the context of this compound, it is particularly useful for identifying its metabolites in biological systems. ucd.ieresearchgate.net
In studies investigating the biotransformation of 4-fluorobiphenyl by the fungus Cunninghamella elegans, GC-MS analysis of culture extracts confirmed that this compound was the principal metabolite. ucd.ieresearchgate.net The technique is often preceded by a derivatization step, such as silylation, to increase the volatility of the analytes for gas chromatographic separation. ucd.ie The mass spectrometer then provides a fragmentation pattern for each separated component, which serves as a molecular fingerprint for identification. For example, the mass spectrum of a mono-hydroxylated fluorobiphenyl isomer would be very similar to that of this compound. ucd.ie
HPLC is a cornerstone technique for the separation, quantification, and purification of this compound from complex mixtures. ucd.ieresearchgate.net Its application is crucial in monitoring chemical reactions and analyzing biological samples.
In the study of 4-fluorobiphenyl metabolism by C. elegans, HPLC analysis revealed that 99.7% of the initial compound was degraded into more polar metabolites over five days. ucd.ie this compound was identified as a major metabolite with a specific retention time. ucd.ie The high resolving power of HPLC allows for the separation of closely related compounds, such as isomers of hydroxylated fluorobiphenyls. ucd.ie
FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would show characteristic absorption bands.
Key expected peaks include a broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region. acs.org The C-F stretching vibration would also be present, although its position can vary. In a study of related fluorinated biphenyl (B1667301) compounds, aromatic C-H stretching was observed around 3084 cm⁻¹ and C=C stretching at 1511 cm⁻¹. acs.org
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the biphenyl chromophore. The presence of the hydroxyl and fluoro substituents can cause shifts in the absorption maxima (λ_max) compared to unsubstituted biphenyl. In a study of a related compound, DFBPMS, the λ_max in ethyl acetate (B1210297) was found to be 262.1 nm. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Crystallographic Analysis (e.g., X-ray Diffraction)
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, a study on related fluorinated biphenyl compounds utilized single-crystal X-ray diffraction to elucidate their molecular structures. acs.org For 4-fluoro-1,1'-biphenyl, crystallographic data indicates a P b c n space group with specific unit cell dimensions. nih.gov Such analysis for this compound would precisely define the dihedral angle between the two phenyl rings and detail the hydrogen bonding network involving the hydroxyl group. A theoretical study also mentioned the molecular structure of this compound in the context of X-ray and electron diffraction imaging. escholarship.orguci.edu
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Fluoro-1,1'-biphenyl |
| 4-fluoro-3'-hydroxybiphenyl |
| 2-fluorobiphenyl |
| 4,4'-difluorobiphenyl |
| 2,3,4,5,6-pentafluorobiphenyl |
| DFBPMS |
Future Directions and Emerging Research Areas
Exploration of Novel Biological Targets for 4-Fluoro-4'-hydroxybiphenyl Derivatives
The quest for new therapeutics is driving the exploration of novel biological targets for derivatives of this compound. The introduction of fluorine into drug candidates can significantly enhance metabolic stability, a crucial factor in drug development. researchgate.net By identifying sites on a molecule that are prone to metabolic oxidation and subsequently placing a fluorine atom at that position, researchers can design compounds with a longer biological half-life. nih.gov This strategy has been validated using microbial systems that mimic mammalian metabolism, where fluorinated analogues of biphenyl (B1667301) derivatives remained untransformed compared to their non-fluorinated counterparts. researchgate.netnih.gov
This principle is being applied to design new derivatives aimed at a variety of biological targets. Current research has shown that derivatives of the closely related 4'-fluoro-4-hydroxy-1,1'-biphenyl-3-carbaldehyde act as selective inhibitors of human carbonic anhydrases IX and XII, which are tumor-associated enzymes. tandfonline.com Furthermore, derivatives of diflunisal (B1670566), which shares the fluorinated biphenyl core, have shown potential as modulators of NAD+ levels by inhibiting amino-beta-carboxymuconate-semialdehyde-decarboxylase (ACMSD). lookchem.com
Future research is focused on expanding the scope of these derivatives to target other protein classes. The structural motif of this compound makes it a versatile scaffold for probing enzyme active sites and receptor binding pockets. The development of compound libraries based on this structure will be instrumental in screening for activity against novel targets implicated in a range of diseases, from cancer to neurodegenerative disorders. reading.ac.uk
Table 1: Investigated Biological Targets for Fluorinated Biphenyl Derivatives
| Derivative Class | Biological Target | Potential Therapeutic Area | Research Finding | Citation |
| 4'-Fluoro-4-hydroxy-1,1'-biphenyl-3-carbaldehyde | Carbonic Anhydrase IX & XII | Oncology | Acts as a selective inhibitor of tumor-associated carbonic anhydrases. | tandfonline.com |
| Diflunisal Derivatives | ACMSD (NAD+ metabolism) | Metabolic Disorders | Showed IC50 values an order of magnitude better than the parent compound. | lookchem.com |
| Biphenyl-4-carboxylic acid analogues | Cytochrome P450 Enzymes | Drug Metabolism | Fluorination at the 4'-position blocks microbial oxidation, indicating enhanced metabolic stability. | researchgate.netnih.gov |
Advanced Computational Approaches for Structure-Function Prediction
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, advanced computational methods are being employed to predict their structure-function relationships, thereby accelerating the design and discovery process.
Molecular docking is a key computational technique used to predict how a molecule, such as a this compound derivative, binds to the active site of a target protein. chemmethod.com For instance, docking studies have been used to evaluate the binding affinity of novel picolinic acid derivatives, synthesized from related starting materials, toward the EGFR kinase domain, a critical target in cancer therapy. pensoft.net These simulations help researchers understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and selectivity. chemmethod.comchemmethod.com
Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, evaluating the stability of the interactions over time. chemmethod.com This approach has been used to confirm the stability of potential inhibitors within the active site of enzymes like MAO-B, a target for Parkinson's disease. chemmethod.com Furthermore, online tools like PASS (Prediction of Activity Spectra for Substances) are utilized to forecast a wide range of potential biological activities based on a molecule's structure, guiding further experimental validation. chemmethod.com These integrative computational approaches provide deep insights into the neuroprotective potential of compounds derived from natural products. chemmethod.com
Table 2: Computational Tools in the Study of Biphenyl Derivatives
| Computational Method | Application | Purpose | Example Target | Citation |
| Molecular Docking | Predicting Binding Modes | To evaluate the binding affinity and interaction patterns of ligands with a protein's active site. | EGFR Kinase, MAO-B | chemmethod.compensoft.net |
| Molecular Dynamics (MD) Simulations | Assessing Complex Stability | To simulate the movement of the ligand-protein complex over time and confirm interaction stability. | MAO-B | chemmethod.com |
| PASS (Prediction of Activity Spectra for Substances) | Forecasting Biological Activity | To predict a wide range of potential biological effects based on chemical structure. | General Neuroprotective Pathways | chemmethod.com |
| ADMET Prediction | Evaluating Pharmacokinetics | To assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate. | Various | chemmethod.com |
Sustainable Synthesis and Green Chemistry Innovations for Fluorinated Biphenyls
The chemical industry is increasingly adopting the principles of green and sustainable chemistry, driven by both environmental concerns and global sustainable development goals. researchgate.netunep.org The synthesis of fluorinated biphenyls, including this compound, is a key area for such innovations.
The Suzuki-Miyaura cross-coupling reaction is one of the most effective and widely used methods for creating the C-C bond that forms the biphenyl core. acs.org Traditional methods often rely on organic solvents and homogeneous palladium catalysts. Green chemistry initiatives focus on making this process more environmentally benign. Key innovations include the use of water as a green solvent and the development of heterogeneous, recyclable catalysts, such as palladium on carbon (Pd/C). researchgate.net These approaches reduce waste, minimize the use of hazardous substances, and allow for easier catalyst recovery and reuse.
The twelve principles of green chemistry provide a framework for these improvements, emphasizing waste prevention, atom economy, the use of safer solvents, and energy efficiency. opcw.org Research is ongoing to develop novel catalytic systems, such as water-soluble fullerene-supported palladium nanocatalysts, and to explore solvent-free reaction conditions. lookchem.comresearchgate.net These advancements not only reduce the environmental impact of producing fluorinated biphenyls but also often lead to more efficient and cost-effective manufacturing processes.
Interdisciplinary Research Integrating Chemical Biology and Materials Science
The distinct properties of this compound and its derivatives position them at the intersection of chemical biology and materials science. This interdisciplinary approach seeks to leverage the biological understanding of these molecules to create novel, functional materials. osaka-u.ac.jp
Chemical biology is a field that employs chemical tools to study and manipulate biological systems. wikipedia.org The fluorinated biphenyl scaffold is an attractive starting point for developing chemical probes, such as fluorescent or MRI probes, to visualize biological processes in real-time. osaka-u.ac.jp For example, the unique fluorescence properties that can be engineered into these molecules could be used to create sensors that report on specific enzymatic activities or cellular environments. wikipedia.org
In materials science, fluorinated biphenyls are used as building blocks for polymers, resins, and other advanced materials. lookchem.com By integrating knowledge from chemical biology, researchers can design "smart" materials with biological functions. For instance, a polymer incorporating a this compound derivative could be designed to release a therapeutic agent in response to a specific biological trigger. This convergence of fields aims to develop new functional materials with tailored optical, electrical, and biological properties for applications ranging from biocompatible electronics to targeted drug delivery systems. osaka-u.ac.jp
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Fluoro-4'-hydroxybiphenyl, and how are they experimentally determined?
- Methodology : Characterize the compound using high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₁₂H₉FO), gas chromatography (GC) for purity assessment (≥99%), and differential scanning calorimetry (DSC) to determine the melting point (150–152°C) . Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR) should be employed to confirm substituent positions (fluorine at the 4-position, hydroxyl at the 4'-position).
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₉FO | HRMS |
| Purity | ≥99% (GC) | GC |
| Melting Point | 150–152°C | DSC |
Q. How can researchers optimize the synthesis of this compound while minimizing byproducts?
- Methodology : Use Suzuki-Miyaura cross-coupling between 4-fluorophenylboronic acid and 4-bromophenol derivatives. Optimize reaction conditions (e.g., Pd catalyst loading, base, solvent polarity) to suppress protodeboronation or hydroxyl group oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol/water mixtures to isolate the biphenyl core .
Advanced Research Questions
Q. What experimental techniques are suitable for probing the electronic structure and charge migration dynamics in this compound?
- Methodology : Combine time-resolved X-ray diffraction (TR-XRD) and ultrafast electron diffraction (UED) to track real-space electronic density changes during photoexcitation. These techniques resolve mixed electronic-nuclear interference patterns, revealing charge migration pathways between the fluorine and hydroxyl substituents . For static electronic analysis, employ density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals and substituent effects on electron density distribution.
Q. How do substituent effects (F and OH) influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Conduct comparative studies using palladium-catalyzed reactions (e.g., vinylation, cyanation). The electron-withdrawing fluorine group activates the biphenyl core toward electrophilic substitution but may deactivate the ring toward nucleophilic attacks. The hydroxyl group requires protection (e.g., silylation, acetylation) to prevent undesired side reactions. Analyze byproducts (e.g., 4-hydroxybiphenyl) via LC-MS to refine reaction conditions .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodology : Perform multi-technique validation:
- NMR discrepancies : Use 2D-COSY or NOESY to distinguish regioisomers.
- Mass spectrometry anomalies : Compare experimental HRMS with isotopic distribution simulations.
- XRD vs. computational geometry : Align DFT-optimized structures with single-crystal XRD data to validate bond angles and torsional strain .
Q. What strategies are effective for studying the compound’s solid-state behavior and mesogenic properties?
- Methodology : Employ polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) to assess liquid crystalline phase transitions. The biphenyl core and polar substituents (F, OH) favor nematic or smectic phases. Thermogravimetric analysis (TGA) quantifies thermal stability, critical for applications in optoelectronic materials .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points for this compound?
- Methodology : Verify purity via GC and DSC heating/cooling cycles. Impurities (e.g., residual solvents, unreacted precursors) can depress melting points. Cross-reference synthesis protocols: differences in recrystallization solvents (e.g., ethanol vs. acetone) may yield polymorphs with distinct thermal profiles .
Experimental Design for Dynamic Processes
Q. What is the optimal setup for real-time monitoring of photoinduced charge transfer in this compound?
- Methodology : Use pump-probe transient absorption spectroscopy with femtosecond laser pulses. Tune excitation wavelengths to match the compound’s UV-Vis absorption maxima (e.g., 270–300 nm). Pair with time-dependent DFT (TD-DFT) to correlate experimental kinetics with simulated excited-state lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
